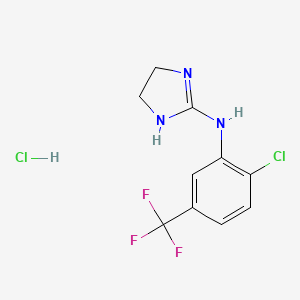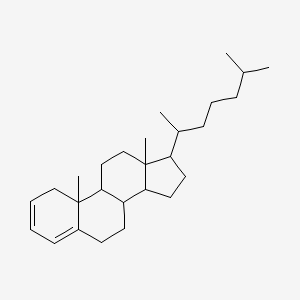
3,6-Dichloro-2-methyl-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-2-methyl-4-quinolinol is a chemical compound with the molecular formula C10H7Cl2NO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This compound is characterized by the presence of two chlorine atoms at positions 3 and 6, a methyl group at position 2, and a hydroxyl group at position 4 on the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-methyl-4-quinolinol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichloroaniline with acetic anhydride and subsequent cyclization with phosphorus oxychloride can yield the desired compound . Another method involves the use of Friedländer synthesis, where 2-aminobenzophenone derivatives react with aldehydes or ketones in the presence of acidic or basic catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methylation, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dichloro-2-methyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atoms at positions 3 and 6 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,6-Dichloro-2-methyl-4-quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-2-methyl-4-quinolinol involves its interaction with various molecular targets and pathways. For instance, its iron complex has been shown to inhibit telomerase activity by targeting c-myc G-quadruplex DNA, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s antimicrobial activity is thought to be related to its ability to chelate metal ions, which are essential cofactors for many enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Similar structure with chlorine atoms at positions 5 and 7 and a hydroxyl group at position 8.
2-Methyl-4-quinolinol: Lacks the chlorine atoms but has a similar quinoline core structure.
Fluoroquinolines: Fluorinated derivatives of quinoline with enhanced biological activity.
Uniqueness
3,6-Dichloro-2-methyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
31403-67-5 |
|---|---|
Formule moléculaire |
C10H7Cl2NO |
Poids moléculaire |
228.07 g/mol |
Nom IUPAC |
3,6-dichloro-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7Cl2NO/c1-5-9(12)10(14)7-4-6(11)2-3-8(7)13-5/h2-4H,1H3,(H,13,14) |
Clé InChI |
NOKYOUVZDYQGJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methoxyphenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11995972.png)

![3-Methyl-8-[(4-methylphenyl)methylsulfanyl]-7-octylpurine-2,6-dione](/img/structure/B11995979.png)
![4-bromo-N'-[(2E)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide hydrobromide](/img/structure/B11995981.png)

![(5Z)-3-allyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11995986.png)


![2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11996008.png)

![1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B11996013.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-chlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996019.png)
![methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996045.png)

